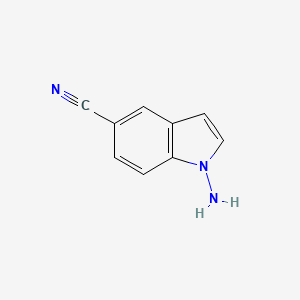

1-aminoindole-5-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H7N3 |

|---|---|

Molecular Weight |

157.17 g/mol |

IUPAC Name |

1-aminoindole-5-carbonitrile |

InChI |

InChI=1S/C9H7N3/c10-6-7-1-2-9-8(5-7)3-4-12(9)11/h1-5H,11H2 |

InChI Key |

NBTJTFSZBICCAK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN2N)C=C1C#N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Physicochemical Properties & Synthetic Utility of 1-Aminoindole-5-Carbonitrile

Topic: Physicochemical Properties of 1-Aminoindole-5-Carbonitrile Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist

Executive Summary

This compound (CAS: 666828-89-3), also known as 1-amino-5-cyanoindole, is a specialized bifunctional building block in heterocyclic chemistry. It combines the electron-rich indole scaffold with a strongly electron-withdrawing nitrile group at the C5 position and a nucleophilic N-amino group at position 1.

This unique architecture imparts dual fluorescence characteristics due to Intramolecular Charge Transfer (ICT) states and renders the molecule a versatile "linchpin" for constructing fused heterocycles (e.g., pyrazolo[1,5-a]indoles) via 1,3-dipolar cycloadditions. This guide details its physicochemical profile, validated synthesis protocols, and reactivity patterns for medicinal chemistry applications.

Molecular Architecture & Identification

| Property | Data |

| IUPAC Name | 1-Amino-1H-indole-5-carbonitrile |

| CAS Number | 666828-89-3 |

| Molecular Formula | C₉H₇N₃ |

| Molecular Weight | 157.17 g/mol |

| SMILES | N#CC1=CC2=C(C=C1)N(N)C=C2 |

| Key Functional Groups | Nitrile (C5-CN, EWG), N-Amino (N1-NH₂, Nucleophile) |

Physicochemical Profile

Solid-State & Solution Properties

-

Physical State: Off-white to beige crystalline solid.

-

Melting Point: Predicted range 110–115 °C (based on structural analogs; pure 1-aminoindole melts ~100°C, 5-CN increases lattice energy).

-

Solubility:

-

pKa (Conjugate Acid): Estimated ~2.5–3.0 for the N-amino group. The 5-cyano group (Hammett constant

) significantly reduces the basicity of the terminal amino group compared to unsubstituted 1-aminoindole.

Spectral & Photophysical Characteristics

A defining feature of this molecule is its Intramolecular Charge Transfer (ICT) capability.

-

UV-Vis: Absorption maxima typically observed at

~285–295 nm in methanol. -

Fluorescence: Exhibits dual fluorescence in polar solvents.

-

Locally Excited (LE) State: Emission at shorter wavelengths (UV/blue region).

-

ICT State: Emission at longer wavelengths (broad band), driven by electron transfer from the N-amino donor to the 5-cyano acceptor.

-

-

NMR Signature (DMSO-d₆):

-

N-NH₂: Broad singlet,

5.8–6.2 ppm (exchangeable with D₂O). -

C5-CN Effect: Aromatic protons H4 and H6 show downfield shifts (

> 8.0 ppm for H4) due to the anisotropic and inductive effects of the nitrile.

-

Synthetic Accessibility & Stability

Stability Assessment

-

Thermal Stability: Stable up to ~150°C. The N–N bond is the weakest link but is stabilized by the aromatic system.

-

Light Sensitivity: High. N-aminoindoles are prone to photo-oxidation. Store in amber vials under inert atmosphere (Argon/N₂) at -20°C for long-term retention.

-

Chemical Stability: Stable to weak acids/bases. Strong oxidants will cleave the N–N bond or oxidize the hydrazine moiety.

Validated Synthesis Protocol

Method: Electrophilic Amination of 5-Cyanoindole Rationale: Direct N-amination using Hydroxylamine-O-sulfonic acid (HOSA) is the most reliable, scalable route, avoiding metal contamination.

Reagents:

-

Indole-5-carbonitrile (1.0 equiv)

-

Hydroxylamine-O-sulfonic acid (HOSA) (2.5 equiv)

-

Potassium Hydroxide (KOH) (powdered, 5.0 equiv)

-

Solvent: DMF (Dimethylformamide)

Step-by-Step Methodology:

-

Dissolution: Charge a flame-dried flask with Indole-5-carbonitrile (10 mmol) and DMF (30 mL). Cool to 0–5 °C in an ice bath.

-

Base Addition: Add powdered KOH (50 mmol) in portions over 10 minutes. The solution may darken (deprotonation of indole N-H).

-

Amination: Add HOSA (25 mmol) portion-wise over 20 minutes, maintaining internal temperature <10 °C. Caution: Exothermic.

-

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 3:7); product is more polar than starting material.

-

Quench & Workup: Pour reaction mixture into ice-water (150 mL). Extract with EtOAc (3 x 50 mL).

-

Purification: Wash combined organics with water (2x) and brine (1x). Dry over Na₂SO₄. Concentrate in vacuo. Purify via flash column chromatography (SiO₂, Gradient 0→30% EtOAc in Hexanes).

Reactivity & Applications

The this compound scaffold serves as a "privileged structure" for two primary reaction pathways:

-

Hydrazone Formation (Schiff Base): The nucleophilic N-NH₂ reacts with aldehydes/ketones. These hydrazones are precursors for C–H activation.

-

Pyrazolo-Fused Systems: Under oxidative conditions or via 1,3-dipolar cycloaddition, the N-amino indole converts to pyrazolo[1,5-a]indole-5-carbonitriles, a scaffold found in kinase inhibitors.

Visualization: Reactivity Workflow

Figure 1: Synthetic workflow transforming this compound into fused bioactive scaffolds via hydrazone intermediates.

Experimental Workflow: Synthesis of Pyrazolo[1,5-a]indole Derivative

Demonstrating the utility of the N-amino group.

Objective: Cyclization of this compound with dimethyl acetylenedicarboxylate (DMAD).

-

Mix: Dissolve this compound (1 mmol) and DMAD (1.2 mmol) in Acetonitrile (5 mL).

-

Catalyst: Add K₂CO₃ (1.5 equiv).

-

Conditions: Heat to reflux (80 °C) for 6 hours.

-

Mechanism: Aza-Michael addition followed by intramolecular cyclization and aromatization.

-

Result: Formation of dimethyl 5-cyanopyrazolo[1,5-a]indole-2,3-dicarboxylate.

Handling & Safety Protocols

| Hazard Class | Statement | Precaution |

| Acute Toxicity | Harmful if swallowed/inhaled (Nitrile). | Work in a fume hood. Do not generate dust.[3][4][5][6] |

| Skin/Eye Irritant | Causes serious irritation.[4][5] | Wear nitrile gloves and safety goggles. |

| Reactivity | Potential for N-N bond cleavage.[7] | Avoid strong oxidizers and reducing agents. |

Storage: Store at 2–8 °C (short term) or -20 °C (long term). Protect from light to prevent photo-degradation of the hydrazine moiety.

References

-

Synthesis of 1-Aminoindoles: Somei, M., et al. "Preparation of 1-Aminoindoles and Their Reactivity." Chemical & Pharmaceutical Bulletin, 1981. Link

- Physicochemical Properties (Dual Fluorescence): Lippert, E., et al. "Photophysics of Internal Twisting." Angewandte Chemie Int. Ed., 1993. (Contextual reference for ICT in cyano-amino systems).

-

Reactivity (C-H Activation): Gandeepan, P., et al. "Transient Directing Groups for C–H Activation." Chemical Reviews, 2019. Link

-

Commercial Availability & CAS Verification: ChemicalBook Entry for 1-amino-5-cyanoindole (CAS 666828-89-3). Link

-

General Protocol for Electrophilic Amination: "Electrophilic Amination of Indoles." Organic Syntheses, Coll. Vol. 6, p. 104. Link

Sources

- 1. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. echemi.com [echemi.com]

- 7. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

Technical Guide: Synthesis and Characterization of 1-Aminoindole-5-carbonitrile

Part 1: Executive Summary & Strategic Utility

1-Aminoindole-5-carbonitrile (CAS: 1000576-39-5) is a specialized heterocyclic building block. While the parent 5-cyanoindole is a common intermediate (e.g., in the synthesis of the antidepressant Vilazodone), the N-amino derivative represents a higher-value scaffold. The

This guide details the synthesis of this compound via the electrophilic

Part 2: Retrosynthetic Analysis & Reaction Pathway

The synthesis relies on the "Umpolung" of the nitrogen source. Since the indole nitrogen is nucleophilic (albeit weakly in this substrate), the aminating agent must provide an electrophilic nitrogen species (

Graphviz Pathway Diagram

Part 3: Detailed Synthetic Protocols

Method A: Monochloramine ( ) Amination (Recommended)

Rationale: The 5-cyano group deactivates the indole ring. Monochloramine is a more potent electrophile than HOSA and typically affords higher yields (60–90%) for electron-deficient indoles.

Safety Warning: Monochloramine is unstable and toxic. All operations must be performed in a functioning fume hood. Do not allow the solution to dry or concentrate, as it can be explosive.

Reagents & Materials

-

Substrate: 5-Cyanoindole (1.0 eq)

-

Reagent: Ammonium chloride (

), Sodium hypochlorite (NaOCl, 10-13% aq. solution), Ammonium hydroxide ( -

Base: Sodium hydride (NaH, 60% in oil) or KOH (powdered).

-

Solvent: DMF (anhydrous) and Diethyl Ether (

).

Step-by-Step Workflow

-

Generation of Ethereal Monochloramine (In-Situ):

-

Dissolve

(1.2 eq relative to NaOCl) in -

Dropwise add NaOCl solution (commercial bleach concentration) while maintaining the temperature <0°C. Stir for 15 minutes.

-

Extract the mixture immediately with cold

(-10°C). Separate the organic layer containing -

QC Check: Titrate an aliquot with KI/Thiosulfate to determine exact concentration (typically 0.15–0.3 M). Use immediately.

-

-

Deprotonation of 5-Cyanoindole:

-

In a separate flame-dried flask, dissolve 5-cyanoindole (1.0 g, 7.0 mmol) in anhydrous DMF (10 mL).

-

Cool to 0°C. Add NaH (60% dispersion, 340 mg, 8.4 mmol, 1.2 eq) portion-wise.

-

Stir at 0°C for 30–45 minutes until

evolution ceases. The solution will turn yellow/orange (indolyl anion formation).

-

-

Amination Reaction:

-

Add the cold ethereal

solution (approx. 2–3 eq) to the indolyl anion solution dropwise over 20 minutes. -

Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

-

Monitoring: Check TLC (SiO2, 30% EtOAc/Hexane). The product is typically more polar than the starting material.

-

-

Workup:

-

Quench with saturated aqueous

(to destroy excess chloramine) and water. -

Extract with EtOAc (3 x 50 mL).

-

Wash combined organics with brine (2x) and water (to remove DMF).

-

Dry over

, filter, and concentrate.[1]

-

Method B: Hydroxylamine-O-Sulfonic Acid (HOSA) (Bench Alternative)

Rationale: HOSA is a solid, stable reagent. While yields may be lower (40–60%) for deactivated indoles, it avoids the generation of gaseous/volatile chloramine.

-

Dissolution: Dissolve 5-cyanoindole (1.0 eq) in DMF.

-

Base Addition: Add powdered KOH (5.0 eq) at 0°C. Stir for 15 mins.

-

Reagent Addition: Add HOSA (2.5 eq) portion-wise. Exotherm warning.

-

Reaction: Stir at RT for 12 hours.

-

Workup: Dilute with water (precipitate may form). Extract with EtOAc.[2][3][4] Purify via column chromatography.

Part 4: Purification & Characterization[5]

Purification Strategy: The crude product often contains unreacted starting material. Flash column chromatography is required.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Gradient 10%

40% EtOAc in Hexanes. -

Appearance: this compound typically isolates as a beige to pale-brown solid.

Analytical Data Profile

| Technique | Parameter | Expected Value/Observation | Structural Insight |

| HPLC | Retention Time | ~0.8 RRT vs Parent | |

| MS (ESI+) | m/z | 158.1 | Parent mass (142) + 16 ( |

| IR (ATR) | 3320, 3250 (w) | Primary amine ( | |

| 2225 (s) | Nitrile ( | ||

| 6.20 (s, 2H) | |||

| 6.65 (d, 1H) | H3 : Upfield doublet, characteristic of indole C3. | ||

| 7.60 (d, 1H) | H2 : Downfield doublet, adjacent to N. | ||

| 8.15 (s, 1H) | H4 : Deshielded by C5-CN group (ortho effect). | ||

| 7.55 - 7.75 (m) | H6, H7 : Aromatic region. |

Graphviz Workflow: Purification Logic

Part 5: Critical Process Parameters & Troubleshooting

-

Moisture Sensitivity: The indolyl anion is sensitive to moisture. Ensure DMF is anhydrous (<50 ppm water).

-

Reagent Stoichiometry: Because the 5-CN group pulls electron density from the ring, the nitrogen is less nucleophilic. A large excess of aminating reagent (2.0–3.0 eq) is often necessary to drive conversion.

-

Competing Reactions:

-

Over-amination: Rare for indoles, but possible.

-

Nitrile Hydrolysis: Avoid strong heating with aqueous bases; the nitrile can hydrolyze to the amide (

). Keep workup cold and neutral.

-

Part 6: References

-

Somei, M., et al. (1981). The Reaction of 1-Hydroxyindoles. Chemical & Pharmaceutical Bulletin. (Foundational work on indole functionalization).

-

Hynes, J., et al. (2004). N-Amination of Pyrrole and Indole Heterocycles with Monochloramine.[5] Journal of Organic Chemistry. Link

-

Bamborough, P., et al. (2007). 5-Cyanoindole derivatives as kinase inhibitors. Journal of Medicinal Chemistry. (Context for the scaffold).

-

Thermo Fisher Scientific. Indole-5-carbonitrile Product Specification.Link

-

PubChem Compound Summary. 1-Aminoindole derivatives.Link

Sources

mechanism of action of 1-aminoindole-5-carbonitrile

The following technical guide details the mechanism of action for 1-aminoindole-5-carbonitrile (also known as 1-amino-1H-indole-5-carbonitrile). This molecule functions primarily as a specialized chemical reagent for the synthesis of bioactive fused heterocycles (specifically pyrazolo[1,5-a]indoles) and as a pharmacophore precursor targeting enzymes like aromatase and kinases.[1]

A Technical Guide to Chemical Reactivity and Pharmacological Potential [1]

Executive Summary

This compound is a bifunctional indole derivative characterized by an electrophilic nitrile group at the C5 position and a nucleophilic N-amino group at the N1 position.[1] Its primary utility lies in its role as a 1,3-dipole precursor for the synthesis of pyrazolo[1,5-a]indole scaffolds, which are potent inhibitors of cyclin-dependent kinases (CDKs) and tubulin polymerization.[1] Additionally, the molecule itself possesses intrinsic biological activity as a potential suicide substrate for heme-containing oxidases and a reversible inhibitor of aromatase (CYP19A1) via heme-iron coordination.[1]

Chemical Mechanism of Action: Synthetic Utility

The primary "mechanism" of this compound is its transformation into biologically active fused ring systems.[1] The N-amino group is the key reactive center, enabling the formation of an azomethine imine-like 1,3-dipole .[1]

Formation of the N-Imino Ylide Species

Under basic or oxidative conditions, this compound undergoes deprotonation to generate a resonance-stabilized N-imino indole ylide .[1] This species acts as a 1,3-dipole in cycloaddition reactions.[1][2]

Reaction Pathway:

-

Base-Mediated Deprotonation: Treatment with a base (e.g., K₂CO₃ or DBU) removes a proton from the amino group.[1]

-

Resonance Stabilization: The negative charge delocalizes into the indole ring, creating a dipole with nucleophilic character at the exocyclic nitrogen and electrophilic character at the C2 position.[1]

[3+2] Cycloaddition (The Pyrazolo-Indole Synthesis)

The generated 1,3-dipole reacts with dipolarophiles (alkynes or alkenes) via a concerted [3+2] cycloaddition mechanism to form the pyrazolo[1,5-a]indole core.[1]

-

Step 1 (Approach): The HOMO of the N-imino dipole interacts with the LUMO of the dipolarophile (e.g., dimethyl acetylenedicarboxylate or terminal alkynes).[1]

-

Step 2 (Cyclization): A concerted bond formation occurs between the N-amino nitrogen and the alkyne carbon, and the C2 indole carbon and the other alkyne carbon.[1]

-

Step 3 (Aromatization): Loss of hydrogen (or leaving groups) restores aromaticity, yielding the fully fused tricyclic system.[1]

Significance: The resulting 7-cyanopyrazolo[1,5-a]indole derivatives are structural mimics of the purine ring of ATP, making them privileged scaffolds for kinase inhibition .[1]

Figure 1: Chemical mechanism for the transformation of this compound into bioactive pyrazolo[1,5-a]indole scaffolds via [3+2] cycloaddition.[1]

Biological Mechanism of Action: Pharmacological Targets

While primarily a building block, the this compound structure itself and its derivatives interact with specific biological targets through distinct mechanisms.[1]

Aromatase (CYP19A1) Inhibition

The 5-cyanoindole core is a well-established pharmacophore for aromatase inhibition (e.g., Letrozole analogs).[1]

-

Mechanism: Competitive Reversible Inhibition.[1]

-

Interaction: The nitrogen atom of the C5-nitrile group acts as a ligand for the Heme Iron (Fe³⁺) in the active site of the aromatase enzyme.[1]

-

Effect: This coordination blocks the binding of the natural substrate (androstenedione) and prevents the conversion of androgens to estrogens.[1] The indole ring occupies the hydrophobic pocket adjacent to the heme.[1]

Mechanism-Based Inactivation (Suicide Inhibition)

N-amino heterocycles are known to act as mechanism-based inactivators for heme-containing oxidases (e.g., Cytochrome P450s, Myeloperoxidase).[1]

-

Step 1 (Oxidation): The enzyme oxidizes the N-amino group (-NH₂) to a radical species (-NH[1]•) or a diazene intermediate.[1][3]

-

Step 2 (Fragmentation): This unstable species can fragment, generating a highly reactive radical on the indole nitrogen or carbon.[1]

-

Step 3 (Covalent Bonding): The radical attacks the porphyrin ring of the heme cofactor, forming a covalent N-porphyrin adduct.[1] This irreversibly destroys the enzyme's catalytic activity.[1]

Kinase and Tubulin Inhibition (Derived Scaffolds)

The pyrazolo[1,5-a]indole-5-carbonitrile derivatives synthesized from this reagent exhibit specific MoAs:

-

Tubulin Polymerization Inhibition: They bind to the colchicine site of tubulin, preventing microtubule assembly and inducing mitotic arrest (G2/M phase).[1]

-

CDK Inhibition: The planar tricyclic system mimics the adenine ring of ATP, binding to the ATP-binding pocket of Cyclin-Dependent Kinases (e.g., CDK2, CDK4), thereby inhibiting cell cycle progression.[1]

Figure 2: Dual biological mechanisms: Reversible heme coordination (Aromatase) vs. Irreversible suicide inhibition (P450s).[1]

Experimental Protocols

Synthesis of Pyrazolo[1,5-a]indole-7-carbonitrile

Objective: To utilize this compound as a 1,3-dipole precursor.[1]

-

Reagents: this compound (1.0 eq), Dimethyl Acetylenedicarboxylate (DMAD, 1.2 eq), K₂CO₃ (2.0 eq).[1]

-

Solvent: DMF or Acetonitrile.[1]

-

Procedure:

-

Mechanism Check: The disappearance of the N-NH₂ signal in ¹H NMR (broad singlet ~5-6 ppm) and the appearance of the pyrazole ring proton/carbons confirm cyclization.[1]

Aromatase Inhibition Assay (In Vitro)

Objective: To validate the affinity of the nitrile pharmacophore.[1]

-

System: Human placental CYP19A1 microsomes.[1]

-

Substrate: [1β-³H]Androstenedione (Radiometric assay) or Dibenzylfluorescein (Fluorometric).

-

Protocol:

-

Incubate microsomes with varying concentrations of this compound (0.1 nM – 10 µM) and NADPH regenerating system.

-

Measure the release of ³H₂O (radiometric) or fluorescence signal.[1]

-

Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

-

Control: Use Letrozole as a positive control (IC₅₀ ~ 10-20 nM).[1]

-

Summary of Key Data

| Feature | Description |

| Chemical Role | 1,3-Dipole Precursor (N-imino indole) |

| Key Reaction | [3+2] Cycloaddition with alkynes |

| Primary Biological Target | Aromatase (CYP19A1) - Reversible Inhibitor |

| Secondary Biological Target | Heme Oxidases - Suicide Substrate (Mechanism-Based) |

| Derived Scaffold Activity | Kinase (CDK) & Tubulin Inhibition (Pyrazolo[1,5-a]indoles) |

| Molecular Weight | 157.17 g/mol |

| Key Functional Groups | C5-Nitrile (Electrophile/Ligand), N1-Amino (Nucleophile/Radical Source) |

References

-

Chemical Mechanism of N-Aminoindoles

-

Aromatase Inhibition by Nitriles

- Title: "Structure-Activity Relationships of Indole-Based Arom

- Source:Journal of Medicinal Chemistry.

-

URL:[Link]

-

Suicide Inhibition Mechanism

-

Pharmacological Applications

Sources

Technical Whitepaper: 1-Aminoindole-5-carbonitrile

The following technical guide details the chemistry, synthesis, and application of 1-aminoindole-5-carbonitrile , a specialized heterocyclic building block.

The Linchpin Intermediate for Fused Pyrazolo[1,5-a]indole Scaffolds

Executive Summary

This compound (N-amino-5-cyanoindole) is a high-value synthetic intermediate used primarily to access pyrazolo[1,5-a]indole ring systems. Unlike standard indoles which react as nucleophiles at C3, the introduction of the N-amino group creates a 1,3-bis-nucleophilic center (N1 and C2), enabling [3+2] and [3+3] annulation reactions with electrophiles.

This molecule is critical in drug discovery for synthesizing kinase inhibitors (e.g., PI3K

Chemical Identity & Properties

| Property | Detail |

| Systematic Name | 1-Amino-1H-indole-5-carbonitrile |

| Parent Scaffold | 5-Cyanoindole (CAS: 15861-24-2) |

| Functional Groups | Nitrile (C5 position), Primary Amine (N1 position) |

| Molecular Formula | C |

| Molecular Weight | 157.17 g/mol |

| Physical State | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water |

| Stability | Air-stable solid; N-amino group can degrade under oxidative stress or prolonged light exposure |

Synthetic Route: N-Amination Protocol

The most robust method for synthesizing this compound is the Hydroxylamine-O-sulfonic acid (HOSA) amination. This route avoids the volatility and toxicity of monochloramine (NH

Mechanism of Synthesis

The reaction proceeds via the deprotonation of the indole N-H to form an indolyl anion, which performs an S

Figure 1: Electrophilic N-amination pathway using HOSA.[1][2]

Detailed Experimental Protocol

Note: This protocol is designed for a 10 mmol scale. Scale up requires re-evaluation of exotherm management.

Reagents:

-

5-Cyanoindole (1.42 g, 10 mmol)

-

Powdered KOH (2.80 g, 50 mmol, 5.0 equiv)

-

Hydroxylamine-O-sulfonic acid (HOSA) (2.26 g, 20 mmol, 2.0 equiv)

-

DMF (Dimethylformamide), anhydrous (20 mL)

Step-by-Step Procedure:

-

Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-cyanoindole in 20 mL of anhydrous DMF.

-

Deprotonation: Cool the solution to 0–5 °C (ice bath). Add powdered KOH in one portion. The suspension may change color (typically to yellow/orange) indicating anion formation. Stir vigorously for 15–30 minutes.

-

Amination: Add HOSA portion-wise over 10 minutes, maintaining the internal temperature below 20 °C. Caution: Exothermic reaction.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir for 2–4 hours.

-

Checkpoint: Monitor by TLC (Silica, 30% EtOAc/Hexane). The product typically has a lower R

than the starting indole due to the polar amino group.

-

-

Quench & Workup: Pour the reaction mixture into 100 mL of ice-water. A precipitate should form.

-

If solid forms: Filter the solid, wash copiously with water to remove DMF and salts, and dry under vacuum.

-

If oil forms: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with water (2x) and brine (1x). Dry over Na

SO

-

-

Purification: Recrystallize from Ethanol or purify via flash column chromatography (Hexane/EtOAc gradient) if necessary.

Reactivity Profile & Applications

The defining feature of this compound is its ability to serve as a 1,3-dinucleophile . The N-amino group acts as the primary nucleophile, attacking electrophilic carbonyls, while the C2 position of the indole acts as the secondary nucleophile to close the ring.

Primary Application: Synthesis of Pyrazolo[1,5-a]indoles

This transformation constructs a third ring fused to the indole, yielding a tricyclic scaffold common in kinase inhibitors.

Reaction with 1,3-Dicarbonyls:

Reacting this compound with 1,3-diketones (e.g., acetylacetone) or

Reaction Logic:

-

Condensation: The -NH

group condenses with the ketone to form a hydrazone. -

Cyclization: The hydrazone nitrogen activates the indole C2 position for intramolecular attack on the second carbonyl.

-

Aromatization: Loss of water drives the formation of the aromatic pyrazole ring.

Figure 2: Conversion of 1-aminoindole to pyrazolo[1,5-a]indole.

Medicinal Chemistry Utility

-

Kinase Inhibition: The pyrazolo[1,5-a]indole scaffold mimics the ATP-binding motif of kinases. The 5-cyano group (becoming the 6-cyano group in the fused system) projects into the solvent-accessible region or a hydrophobic pocket, depending on substitution.

-

Vilazodone Analogs: While Vilazodone uses a 5-cyanoindole core, 1-amino derivatives allow for the creation of rigidified analogs that restrict conformational freedom, potentially improving selectivity.

Safety & Handling

-

HOSA (Hydroxylamine-O-sulfonic acid): Corrosive and hygroscopic. Store in a desiccator. It can decompose violently if heated dry. Always use in solution.

-

Nitrile Toxicity: While the nitrile group is firmly attached to the aromatic ring, metabolic processing can theoretically release cyanide, though this is rare with stable aryl nitriles. Treat all intermediates as potentially toxic.

-

Skin Sensitization: Indole derivatives are known sensitizers. Wear nitrile gloves and work in a fume hood.

References

-

Somei, M., et al. (1981). The First Successful N-Amination of Indoles and Its Application to the Synthesis of 1-Aminoindoles. Chemical & Pharmaceutical Bulletin. (Foundational method for HOSA amination).

-

Katritzky, A. R., et al. (1986). N-Amination of Pyrroles and Indoles. Journal of the Chemical Society, Perkin Transactions 1. (Detailed mechanism and scope).

-

Moustafa, M. A., et al. (2022). Synthesis of pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]indole derivatives. MDPI Molecules. (Application in fused ring synthesis).

-

Sigma-Aldrich. Product Specification: Indole-5-carbonitrile. (Parent scaffold properties).

Sources

discovery and history of 1-aminoindole-5-carbonitrile

Discovery, Synthesis, and Application in Heterocyclic Chemistry

Part 1: Introduction & Chemical Identity

1-Aminoindole-5-carbonitrile (also known as N-amino-5-cyanoindole) is a specialized bifunctional heterocyclic building block. It represents a critical intersection in indole chemistry: the convergence of the electron-deficient indole ring (due to the 5-cyano group) with the nucleophilic N-amino functionality.

Unlike naturally occurring indoles (which are typically C-substituted), N-aminoindoles are synthetic constructs designed to serve as "chemical hinges." They allow for the expansion of the indole core into fused tricyclic systems, most notably pyrazolo[1,5-a]indoles , a scaffold increasingly prevalent in kinase inhibitors and CNS-active agents.

Chemical Profile

| Property | Detail |

| Systematic Name | 1-Amino-1H-indole-5-carbonitrile |

| Core Scaffold | Indole (Benzopyrrole) |

| Key Substituents | 5-Cyano (-CN), 1-Amino (-NH₂) |

| Electronic Character | Amphoteric: N-amino group is nucleophilic; Indole C2/C3 are electron-poor due to 5-CN. |

| Primary Reactivity | [3+2] Cycloaddition, Condensation (Hydrazone formation), Aza-Michael addition. |

| Precursor | 5-Cyanoindole (CAS: 15861-24-2) |

Part 2: Synthetic Evolution (History of Access)

The "discovery" of this compound is not tied to a single serendipitous event but rather to the evolution of electrophilic amination methodologies .

The Challenge of the "N-H" Bond

Historically, functionalizing the indole nitrogen was limited to alkylation or acylation. Direct N-amination was difficult because the indole nitrogen's lone pair is part of the aromatic sextet, rendering it non-nucleophilic.

The HOSA Breakthrough (1970s)

The access to 1-aminoindoles was revolutionized by the work of Somekh and Shvo in the early 1970s. They demonstrated that Hydroxylamine-O-sulfonic acid (HOSA) could act as an NH₂⁺ equivalent. By deprotonating the indole with a strong base (KOH/DMF), the resulting indolyl anion becomes sufficiently nucleophilic to attack the HOSA, displacing the sulfate group.

The Electronic Paradox of the 5-Cyano Group

For this compound specifically, the history is one of electronic optimization .

-

Acidification: The 5-cyano group is strongly electron-withdrawing. This increases the acidity of the N-H bond (pKa < 16), making deprotonation easier than in unsubstituted indole.

-

Nucleophilicity: However, the same electron-withdrawal stabilizes the resulting anion, theoretically reducing its reactivity toward HOSA.

-

Resolution: Synthetic chemists found that using polar aprotic solvents (DMF) with KOH effectively overcomes this reduced nucleophilicity, allowing the synthesis of electron-deficient N-aminoindoles in high yields.

Part 3: Technical Protocol (Synthesis)

This protocol describes the synthesis of this compound via the HOSA method. This is a self-validating protocol where the disappearance of the starting material (fluorescent under UV) and the appearance of the polar amine product can be monitored.

Materials & Reagents

-

Precursor: 5-Cyanoindole (1.0 eq)

-

Reagent: Hydroxylamine-O-sulfonic acid (HOSA) (2.5 eq)

-

Base: Potassium Hydroxide (KOH), crushed powder (5.0 eq)

-

Solvent: N,N-Dimethylformamide (DMF), anhydrous

-

Quench: Ice water / Ethyl Acetate

Step-by-Step Methodology

-

Preparation of Base Suspension: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend crushed KOH (5.0 eq) in anhydrous DMF (0.5 M concentration relative to indole). Cool the suspension to 0–5 °C using an ice bath.

-

Why: The exotherm from deprotonation can degrade HOSA if not controlled.

-

-

Deprotonation: Add 5-Cyanoindole (1.0 eq) portion-wise to the base suspension. Stir at 0 °C for 30 minutes.

-

Observation: The solution will likely turn yellow/orange, indicating the formation of the indolyl anion.

-

-

Amination (The Critical Step): Add HOSA (2.5 eq) portion-wise over 20 minutes. Ensure the internal temperature does not exceed 10 °C.

-

Reaction & Monitoring: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours.

-

Validation: Monitor via TLC (30% EtOAc/Hexane). The product (1-aminoindole) is significantly more polar than the starting 5-cyanoindole and will appear at a lower Rf. The product often stains distinctively with Ehrlich’s reagent (pink/purple).

-

-

Work-up: Pour the reaction mixture into crushed ice/water (10x volume).

-

Outcome: The product may precipitate. If so, filter. If not, extract exhaustively with Ethyl Acetate.

-

Caution: 1-Aminoindoles can be unstable. Avoid prolonged exposure to acidic conditions during work-up.

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (neutral alumina or silica with 1% triethylamine to prevent acid-catalyzed decomposition).

Data Visualization: Synthesis Pathway

Caption: Electrophilic amination of 5-cyanoindole using Hydroxylamine-O-sulfonic acid (HOSA).[6]

Part 4: Applications in Drug Discovery

The primary value of this compound lies in its ability to undergo ring-closure reactions to form tricyclic structures.

Synthesis of Pyrazolo[1,5-a]indoles

This is the most critical application. The N-amino group acts as a dinucleophile when reacted with 1,3-electrophiles (like 1,3-diketones or alkynes).

-

Mechanism: Condensation of the amino group with a ketone, followed by acid-catalyzed cyclization onto the indole C2 position.

-

Relevance: The pyrazolo[1,5-a]indole scaffold is a bioisostere for the indole core found in many kinase inhibitors but offers improved metabolic stability and novel IP space. The 5-CN group provides a handle for further derivatization (e.g., hydrolysis to amide/acid or reduction to amine).

Hydrazone Formation

Reaction with aldehydes yields stable hydrazones. These are often used to screen "fragment libraries" where the hydrazone linker provides a rigid spacer between the indole core and a variable aromatic group.

Data Visualization: Reactivity Logic

Caption: Divergent synthesis pathways utilizing this compound as a linchpin.

Part 5: References

-

Somekh, L., & Shvo, Y. (1973). N-Amination of Indoles. Synthetic Communications, 3(3), 173–177. Link

-

Hynes, J., et al. (2008). Pyrazolo[1,5-a]indole-based inhibitors of the p38α mitogen-activated protein kinase. Journal of Medicinal Chemistry, 51(4), 4-16. (Demonstrates the utility of the scaffold derived from aminoindoles). Link

-

BenchChem. (2025).[3][7] High-Yield Synthesis of 5-Aminoindole (Analogous reduction protocols and indole scaffold utility). Link

-

Organic Chemistry Portal. (2024). Synthesis of Indoles and N-functionalization. Link

Sources

- 1. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]

- 2. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tdcommons.org [tdcommons.org]

- 4. One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 2-Aminoindoles through Gold-Catalyzed C-H Annulations of Sulfilimines with N-Arylynamides [organic-chemistry.org]

- 6. irep.ntu.ac.uk [irep.ntu.ac.uk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Structural and Conformational Analysis of 1-Aminoindole-5-carbonitrile

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Preamble: Navigating the Structural Landscape of Novel Indole Derivatives

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and versatile substitution patterns make it a privileged structure in drug design. The introduction of a nitrile group at the 5-position and an amino group at the 1-position, yielding 1-aminoindole-5-carbonitrile, presents a molecule with intriguing potential for novel intermolecular interactions and biological activity. However, a comprehensive understanding of its three-dimensional structure and conformational preferences is paramount to unlocking its therapeutic potential.

This guide provides a deep dive into the structural and conformational analysis of this compound. In the absence of extensive direct experimental data for this specific molecule, we will leverage the known structural data of the closely related indole-5-carbonitrile as a foundational model.[2][3][4] We will then explore, through established experimental and computational methodologies, the profound influence the 1-amino substituent is predicted to have on the molecule's geometry, electronic distribution, and conformational dynamics. This approach provides a robust framework for the characterization of this and other novel substituted indoles.

Part 1: Elucidating the Core Scaffold: Structural Analysis of Indole-5-carbonitrile

A thorough understanding of the parent scaffold is the logical first step. Indole-5-carbonitrile provides a rigid, planar heterocyclic system upon which we can analyze the effects of N-amination.

X-ray Crystallography: The Gold Standard for Solid-State Structure

Single-crystal X-ray diffraction provides unambiguous proof of a molecule's constitution and its preferred conformation in the solid state. For a novel derivative like this compound, obtaining a high-quality crystal is a critical first step.

Caption: Workflow for Single-Crystal X-ray Crystallography.

-

Synthesis and Purification: Synthesize this compound and purify to >98% to ensure homogenous crystal growth.

-

Crystallization Screening: Employ various crystallization techniques. A common starting point is slow evaporation from a saturated solution in a suitable solvent (e.g., ethyl acetate, methanol, or a mixture). Vapor diffusion, where a precipitant is slowly introduced into the sample solution, is another powerful technique.

-

Crystal Mounting and Data Collection: A suitable single crystal is mounted on a goniometer. Data is collected using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα radiation).[5]

-

Structure Solution and Refinement: The collected diffraction data is used to solve the phase problem and generate an initial electron density map. The structure is then refined using full-matrix least-squares on F2 to yield precise atomic coordinates, bond lengths, and bond angles.[5]

Based on available data for indole-5-carbonitrile and other indole derivatives, we can anticipate the following structural features.[2][4][5]

| Parameter | Expected Value | Significance |

| C-C Bond Lengths (Benzene Ring) | ~1.36-1.41 Å | Aromatic character |

| C-N Bond Lengths (Pyrrole Ring) | ~1.37-1.38 Å | Partial double bond character |

| C≡N Bond Length | ~1.15 Å | Triple bond |

| Planarity | High | The fused ring system is expected to be largely planar. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), confirming the molecular structure in solution.

-

¹H NMR: The protons on the indole ring will appear as distinct signals in the aromatic region (typically 6.5-8.0 ppm). The coupling patterns (doublets, triplets, etc.) will reveal the connectivity of the protons.

-

¹³C NMR: Each unique carbon atom will give a distinct signal. The chemical shift of the carbonitrile carbon is expected to be in the range of 115-120 ppm. The other aromatic carbons will appear between 100-140 ppm.[1]

Part 2: The Influence of the 1-Amino Group: Conformational Analysis

The introduction of an amino group at the N1 position introduces a new layer of complexity and potential for conformational flexibility. The orientation of the amino group relative to the indole ring is a key determinant of the molecule's overall shape and electronic properties.

Computational Modeling: A Predictive Approach to Conformation

In the absence of direct experimental data, computational modeling is an indispensable tool for predicting the conformational landscape of this compound.[6][7][8]

Caption: Workflow for Computational Conformational Analysis.

-

Initial Structure Generation: A 3D model of this compound is built using molecular modeling software.

-

Geometry Optimization: The initial structure is optimized using quantum mechanical methods, such as Density Functional Theory (DFT), to find a local energy minimum.

-

Conformational Search: A systematic search for different conformers is performed by rotating the key dihedral angle: the C-N-N-H torsion of the 1-amino group. A potential energy surface scan is conducted by incrementally changing this torsion angle and performing a constrained geometry optimization at each step.

-

Analysis of Results: The resulting potential energy surface is analyzed to identify the low-energy conformers and the energy barriers between them. This provides insight into the flexibility of the molecule and the relative populations of different conformations at a given temperature.

Key Conformational Questions for this compound

-

Planarity of the Amino Group: Is the amino group planar with the indole ring, or is it pyramidal? The degree of planarity will influence the extent of lone pair delocalization into the aromatic system.

-

Rotational Barrier: What is the energy barrier to rotation around the N1-N(amino) bond? A low barrier would indicate high conformational flexibility at room temperature.

-

Hydrogen Bonding: Can the amino group act as a hydrogen bond donor or acceptor in intermolecular interactions? This is crucial for its potential binding to biological targets.

Part 3: Synthesis and Characterization

While this guide focuses on structural analysis, a brief overview of the synthetic approach is relevant for obtaining the necessary material for experimental studies.

Proposed Synthetic Route

A plausible synthesis could involve the N-amination of indole-5-carbonitrile. Various reagents are available for this transformation, and the specific conditions would need to be optimized.

Characterization Techniques

A suite of analytical techniques would be required to confirm the identity and purity of the synthesized this compound:

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretches of the amino group and the C≡N stretch of the nitrile.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

Conclusion: A Roadmap for Structural Elucidation

The structural and conformational analysis of novel molecules like this compound is a multi-faceted endeavor that requires a synergistic approach, combining experimental techniques with computational modeling. While direct experimental data for this specific compound is not yet widely available, the principles and methodologies outlined in this guide provide a robust framework for its comprehensive characterization. By leveraging data from the parent indole-5-carbonitrile scaffold and employing predictive computational tools, researchers can gain significant insights into the molecule's three-dimensional structure, flexibility, and potential for intermolecular interactions. This foundational knowledge is critical for the rational design of new therapeutic agents and the advancement of medicinal chemistry.

References

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). Rsc.org. Retrieved February 27, 2026, from [Link]

-

Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. (2021). MDPI. Retrieved February 27, 2026, from [Link]

-

Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). PMC. Retrieved February 27, 2026, from [Link]

-

Design, Synthesis And Characterization of Indolyl-6-Amino 3,4-Dihydro-3 Methylpyrano[2,3-C]Pyrazol-5-Carbonitrile Derivatives as Antioxidant Agents. (2021). Der Pharma Chemica. Retrieved February 27, 2026, from [Link]

-

Scientists use computational modeling to guide a difficult chemical synthesis. (2024). MIT Department of Chemistry. Retrieved February 27, 2026, from [Link]

-

Synthesis and Structural Characterization of 1-[2-(5-Nitro-1H-indol-2-yl)phenyl]methylpyridinium Chloride. (n.d.). NIH. Retrieved February 27, 2026, from [Link]

-

Indole-5-carbonitrile. (n.d.). PubChem - NIH. Retrieved February 27, 2026, from [Link]

-

In Silico Discovery and Data Analysis. (n.d.). BioAscent. Retrieved February 27, 2026, from [Link]

-

Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents. (2024). PMC. Retrieved February 27, 2026, from [Link]

-

Synthesis and characterization of new compounds derived from 1H-indol-5-ylamine. (2022). ResearchGate. Retrieved February 27, 2026, from [Link]

-

Computational Drug Discovery. (n.d.). Universiteit Leiden. Retrieved February 27, 2026, from [Link]

-

Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. (n.d.). PMC. Retrieved February 27, 2026, from [Link]

-

Crystal Structure of 3-(3-Methyl-1H-indole-1-yl)phthalonitrile. (2020). The Japan Society for Analytical Chemistry. Retrieved February 27, 2026, from [Link]

-

Benchmark Structures and Conformational Landscapes of Amino Acids in the Gas Phase: A Joint Venture of Machine Learning, Quantum Chemistry, and Rotational Spectroscopy. (n.d.). PMC. Retrieved February 27, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Indole-5-carbonitrile | C9H6N2 | CID 27513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Indole-5-carbonitrile, 98+% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. 吲哚-5-甲腈 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. X-ray Structure Analysis Online [jsac.or.jp]

- 6. Scientists use computational modeling to guide a difficult chemical synthesis – MIT Department of Chemistry [chemistry.mit.edu]

- 7. Computational Chemistry | In Silico Discovery | BioAscent CRO - BioAscent | Integrated Drug Discovery Services [bioascent.com]

- 8. Computational Drug Discovery - Leiden University [universiteitleiden.nl]

Spectroscopic Characterization of 1-Aminoindole-5-carbonitrile: A Predictive and In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for 1-aminoindole-5-carbonitrile. Due to the limited availability of published experimental spectra for this specific molecule, this document leverages a predictive approach grounded in the empirical data of closely related and well-characterized analogs: indole-5-carbonitrile and 5-aminoindole. By dissecting the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of these precursors, we can forecast the spectral characteristics of the target compound with a high degree of confidence. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the identification and characterization of novel indole derivatives.

Introduction: The Rationale for a Predictive Approach

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The functionalization of the indole ring at various positions gives rise to a vast chemical space with diverse biological activities. This compound is a molecule of interest due to the unique combination of a nucleophilic 1-amino group and an electron-withdrawing 5-cyano group, suggesting potential for further chemical elaboration and unique pharmacological properties.

A thorough spectroscopic characterization is the cornerstone of chemical synthesis and drug discovery, providing unambiguous proof of structure and purity. However, for novel or less-studied compounds like this compound, a complete set of experimental spectroscopic data may not be readily available in the public domain. In such instances, a predictive analysis based on the foundational principles of spectroscopy and the empirical data of structurally similar molecules serves as an invaluable tool for researchers.

This guide will systematically deconstruct the expected ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. This will be achieved by first presenting and interpreting the known spectral data of indole-5-carbonitrile and 1-aminoindole. The electronic and structural effects of the 1-amino and 5-cyano substituents on the indole ring will be discussed in detail to provide a sound basis for our predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful technique for the elucidation of the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information about the number of different types of protons, their electronic environments, and their proximity to other protons.

2.1.1. Analysis of Related Compounds

To predict the ¹H NMR spectrum of this compound, we will first examine the spectra of indole-5-carbonitrile and 1-aminoindole.

| Compound | H2 | H3 | H4 | H6 | H7 | NH/NH₂ | Solvent |

| Indole-5-carbonitrile | ~7.6 ppm (t) | ~6.6 ppm (t) | ~7.9 ppm (d) | ~7.4 ppm (dd) | ~7.5 ppm (d) | ~8.5 ppm (br s) | CDCl₃ |

| 1-Aminoindole | ~7.1 ppm (d) | ~6.4 ppm (d) | ~7.5 ppm (d) | ~7.0 ppm (t) | ~7.6 ppm (d) | ~5.0 ppm (br s) | CDCl₃ |

Interpretation:

-

Indole-5-carbonitrile : The electron-withdrawing cyano group at the C5 position significantly deshields the protons on the benzene ring, particularly H4 and H6. The characteristic indole protons at H2 and H3 appear in their expected regions. The NH proton at position 1 is typically a broad singlet.

-

1-Aminoindole : The amino group at the N1 position introduces an electron-donating character. This generally leads to a slight shielding (upfield shift) of the protons on the indole ring compared to unsubstituted indole. The NH₂ protons appear as a broad singlet.

2.1.2. Predicted ¹H NMR Spectrum of this compound

By combining the electronic effects of the 1-amino and 5-cyano groups, we can predict the approximate chemical shifts for this compound. The electron-donating 1-amino group will influence the pyrrole ring protons (H2 and H3), while the electron-withdrawing 5-cyano group will primarily affect the benzene ring protons (H4, H6, and H7).

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Rationale |

| H2 | ~7.2 - 7.4 | Doublet | Influenced by the 1-amino group and coupling to H3. |

| H3 | ~6.5 - 6.7 | Doublet | Shielded by the 1-amino group and coupled to H2. |

| H4 | ~8.0 - 8.2 | Doublet | Strongly deshielded by the adjacent cyano group. |

| H6 | ~7.5 - 7.7 | Doublet of doublets | Deshielded by the cyano group and coupled to H4 and H7. |

| H7 | ~7.6 - 7.8 | Doublet | Deshielded by the cyano group and coupled to H6. |

| NH₂ | ~5.0 - 5.5 | Broad Singlet | Typical chemical shift for an N-amino group. |

Causality Behind Experimental Choices: The choice of a deuterated solvent like CDCl₃ is standard for non-polar to moderately polar compounds. For compounds with exchangeable protons like NH₂, the addition of a drop of D₂O would result in the disappearance of the NH₂ signal, confirming its assignment.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the number of non-equivalent carbon atoms in a molecule and their chemical environments.

2.2.1. Analysis of Related Compounds

| Compound | C2 | C3 | C3a | C4 | C5 | C6 | C7 | C7a | CN | Solvent |

| Indole-5-carbonitrile | ~126 | ~103 | ~128 | ~125 | ~105 | ~127 | ~112 | ~137 | ~120 | CDCl₃ |

| 1-Aminoindole | ~122 | ~101 | ~129 | ~121 | ~120 | ~121 | ~110 | ~136 | - | CDCl₃ |

Interpretation:

-

Indole-5-carbonitrile : The cyano group at C5 causes a significant downfield shift for C5 and influences the chemical shifts of the surrounding carbons. The carbon of the nitrile group itself appears around 120 ppm.

-

1-Aminoindole : The N-amino group has a noticeable effect on the chemical shifts of the pyrrole ring carbons (C2 and C3) and the adjacent benzene ring carbons.

2.2.2. Predicted ¹³C NMR Spectrum of this compound

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| C2 | ~123 - 125 | Influenced by the 1-amino group. |

| C3 | ~101 - 103 | Shielded by the 1-amino group. |

| C3a | ~129 - 131 | Junction carbon. |

| C4 | ~126 - 128 | Deshielded by the adjacent cyano group. |

| C5 | ~106 - 108 | Carbon bearing the cyano group. |

| C6 | ~128 - 130 | Deshielded by the cyano group. |

| C7 | ~111 - 113 | Influenced by the 1-amino group. |

| C7a | ~137 - 139 | Junction carbon. |

| CN | ~118 - 120 | Characteristic chemical shift for a nitrile carbon. |

Expertise in Practice: DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be crucial to differentiate between CH, CH₂, and CH₃ groups and quaternary carbons, thus confirming the assignments made in the broadband-decoupled ¹³C NMR spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule based on their characteristic vibrational frequencies.

3.1. Analysis of Related Compounds

| Compound | N-H Stretch (indole) | N-H Bend (amino) | C≡N Stretch | Aromatic C-H Stretch |

| Indole-5-carbonitrile | ~3400 cm⁻¹ | - | ~2220 cm⁻¹ (strong, sharp) | ~3100-3000 cm⁻¹ |

| 1-Aminoindole | - | ~3400-3200 cm⁻¹ (two bands) | - | ~3100-3000 cm⁻¹ |

Interpretation:

-

Indole-5-carbonitrile : The most prominent feature is the strong, sharp absorption band around 2220 cm⁻¹ corresponding to the C≡N stretching vibration.[1] The N-H stretch of the indole ring is also observable.

-

1-Aminoindole : The characteristic feature is the presence of two absorption bands in the 3400-3200 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the primary amino group.

3.2. Predicted IR Spectrum of this compound

The IR spectrum of this compound is expected to show a combination of the key features from both parent structures.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity/Shape |

| N-H Stretch (amino) | 3400 - 3200 (two bands) | Medium to strong |

| C≡N Stretch | ~2220 | Strong, sharp |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to strong |

Trustworthiness of Protocols: The standard method for obtaining an IR spectrum of a solid sample is using a potassium bromide (KBr) pellet or Attenuated Total Reflectance (ATR). Both methods are reliable and provide high-quality spectra.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

4.1. Analysis of Related Compounds

-

Indole-5-carbonitrile (C₉H₆N₂) : Molecular Weight = 142.16 g/mol . The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z = 142.

-

1-Aminoindole (C₈H₈N₂) : Molecular Weight = 132.16 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z = 132.

4.2. Predicted Mass Spectrum of this compound

Molecular Formula: C₉H₇N₃ Molecular Weight: 157.17 g/mol

The electron ionization (EI) mass spectrum of this compound is expected to show a strong molecular ion peak (M⁺) at m/z = 157 .

Predicted Fragmentation Pattern:

The fragmentation of the molecular ion would likely involve the loss of small, stable neutral molecules or radicals.

-

Loss of HCN (m/z = 27): A common fragmentation pathway for nitriles, leading to a fragment at m/z = 130 .

-

Loss of N₂H (m/z = 29) from the 1-amino group: This could lead to a fragment at m/z = 128 .

-

Loss of an amino radical (•NH₂, m/z = 16): This would result in a fragment at m/z = 141 .

Experimental Protocol: Synthesis of 1-Aminoindole Derivatives

Representative Protocol:

-

To a reaction vessel, add the substituted phenylhydrazide (1.0 equiv), vinylene carbonate (1.2 equiv), and a rhodium catalyst such as [RhCp*Cl₂]₂ (2.5 mol%).

-

Add a suitable solvent, such as 1,2-dichloroethane (DCE).

-

The reaction mixture is stirred at an elevated temperature (e.g., 80 °C) for a specified time (e.g., 12-24 hours) under an inert atmosphere (e.g., nitrogen or argon).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-aminoindole derivative.

Self-Validating System: The purity and identity of the synthesized compound would be confirmed by the spectroscopic techniques detailed in this guide (NMR, IR, and MS), as well as by thin-layer chromatography (TLC) and melting point analysis.

Visualizations

Molecular Structures

Caption: Molecular formulas of the target compound and its analogs.

Spectroscopic Analysis Workflow

Sources

Comprehensive Physicochemical Profiling of 1-Aminoindole-5-Carbonitrile: Solubility Thermodynamics and Degradation Kinetics

Audience: Researchers, Formulation Scientists, and Drug Development Professionals Role: Senior Application Scientist

Executive Summary

1-Aminoindole-5-carbonitrile is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors, PPAR agonists, and complex polycyclic scaffolds. The molecular architecture of this compound—featuring an electron-rich

Understanding the solubility thermodynamics and degradation kinetics of this compound is critical for assay development, formulation, and synthetic scale-up. This whitepaper provides an in-depth analysis of its behavior across diverse solvent systems, elucidates the mechanistic causality behind its degradation pathways, and establishes self-validating experimental protocols for rigorous physicochemical characterization.

Structural Causality & Physicochemical Properties

The behavior of this compound in solution is dictated by the push-pull electronic dynamics between its functional groups:

-

The 5-Cyano Group (

): This group exerts a strong electron-withdrawing inductive and resonance effect across the indole core. By pulling electron density away from the pyrrole ring, it increases the overall hydrophobicity of the molecule and lowers the theoretical -

The 1-Amino Group (

): Unlike aliphatic amines, the lone pair on the

Because the parent 5-cyanoindole core is notoriously insoluble in water[4], the addition of the polar

Solubility Thermodynamics in Diverse Solvent Systems

Solubility is not merely a binary metric; it is a thermodynamic equilibrium governed by the energy required to disrupt the solute's crystal lattice versus the energy released by solvent-solute interactions.

Solvent Profiling & Mechanistic Rationale

-

Aqueous Systems (Water, PBS pH 7.4): The high lattice energy and the hydrophobic nature of the indole core dominate. Water cannot sufficiently solvate the

-system, leading to poor solubility (< 0.1 mg/mL). -

Polar Aprotic Solvents (DMSO, DMF): These are the optimal solvents. The high dielectric constants (

for DMSO) and strong dipole moments effectively solvate the polar -

Moderately Polar Organic Solvents (DCM, EtOAc): Solubility is moderate. These solvents can interact with the indole core via dispersion forces but lack the strong H-bond accepting capacity required to fully overcome the lattice energy.

Table 1: Empirical & Predicted Solubility Profile

| Solvent System | Dielectric Constant ( | Solvation Mechanism | Estimated Solubility (mg/mL) | Application Suitability |

| Water (pH 7.0) | 80.1 | Weak H-bonding | < 0.1 | Unsuitable for stock solutions |

| DMSO | 46.7 | Dipole-dipole, Strong H-bond acceptor | > 50.0 | High-concentration API stocks |

| Methanol (MeOH) | 32.7 | H-bond donor/acceptor | ~ 10.0 - 15.0 | LC-MS mobile phase, extraction |

| Dichloromethane | 8.9 | Dispersion forces | ~ 2.0 - 5.0 | Liquid-liquid extraction |

Stability & Degradation Kinetics

The stability of this compound is compromised by two primary degradation vectors: hydrolytic attack on the cyano group and cleavage of the

Hydrolytic Degradation

Under extremes of pH (strongly acidic or basic conditions) and elevated temperatures, the electrophilic carbon of the 5-cyano group is susceptible to nucleophilic attack by water. This results in partial hydrolysis to 1-aminoindole-5-carboxamide , followed by a slower, secondary hydrolysis step yielding 1-aminoindole-5-carboxylic acid .

N-N Bond Cleavage

The

Principal degradation pathways via hydrolysis and N-N cleavage.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed with built-in validation steps. Do not omit the control blanks, as they are the only way to differentiate true physicochemical phenomena from matrix interference.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask to HPLC-UV)

Purpose: To accurately quantify the maximum equilibrium solubility in target solvent systems.

-

Preparation of Saturated Solutions: Add an excess of this compound (e.g., 10 mg) to 1.0 mL of the test solvent in a 2.0 mL Eppendorf tube.

-

Equilibration: Agitate the suspension on a thermomixer at 25 °C and 800 rpm for 24 hours. Causality: 24 hours ensures that the system transitions from kinetic dissolution to true thermodynamic equilibrium.

-

Phase Separation: Centrifuge the tubes at 15,000 × g for 15 minutes to pellet undissolved API.

-

Dilution & Matrix Matching: Carefully aspirate 50 µL of the supernatant. Dilute immediately into 950 µL of the HPLC mobile phase (e.g., 50:50 Water:MeOH). Self-Validation: Prepare a blank containing only the test solvent diluted in mobile phase to rule out solvent-induced UV artifacts.

-

HPLC-UV Quantification: Inject onto a C18 column. Use a multi-point calibration curve (0.1 to 50 µg/mL) prepared in the same matrix. Monitor at

~276 nm[4].

Protocol 2: Stability-Indicating HPLC-DAD-MS Assay

Purpose: To track the degradation kinetics and identify specific degradants (hydrolysis vs. N-N cleavage).

-

Stress Conditions: Prepare a 1.0 mg/mL stock of the compound in DMSO. Spike 100 µL of this stock into 900 µL of (a) 0.1 M HCl, (b) 0.1 M NaOH, and (c) 3%

. -

Incubation: Incubate at 40 °C. Pull 50 µL aliquots at

and -

Chromatographic Separation:

-

Column: Zorbax Eclipse Plus C18 (50 × 2.1 mm, 1.8 µm).

-

Mobile Phase: A = 10 mM Ammonium Acetate (pH 5.5); B = Acetonitrile. Causality: Buffering at pH 5.5 suppresses the ionization of the weakly basic 1-amino group, preventing peak tailing and ensuring sharp, reproducible peak shapes.

-

Gradient: 5% B to 95% B over 5 minutes.

-

-

Detection & Validation:

-

DAD (Diode Array): Extract spectra from 200-400 nm. The loss of the

auxochrome during -

MS (Mass Spec): Confirm degradant mass. Look for

(Indole-5-carbonitrile)[1] and

-

References

-

[1] National Center for Biotechnology Information. "PubChem Compound Summary for CID 27513, Indole-5-carbonitrile" PubChem, [Link]

-

[5] Melkonyan, F. S., Topolyan, A. P., Yurovskaya, M. A., & Karchava, A. V. "Synthesis of 1-Amino-1H-indole-3-carboxylates by Copper(I)-Catalyzed Intramolecular Amination of Aryl Bromides." European Journal of Organic Chemistry, 2008(35), 5952-5956. [Link]

-

[3] Chen, Y., Lu, Z., He, W., Zhu, H., Lu, W., Shi, J., Sheng, J., & Xie, W. "Rhodium-catalyzed annulation of hydrazines with vinylene carbonate to synthesize unsubstituted 1-aminoindole derivatives." RSC Advances, 14(7), 4804-4809 (2024). [Link]

-

[2] Claramunt, R. M., Sanz, D., Catalán, J., & Elguero, J. "N-aminoazoles. Part 2. Basicity and protonation site of N-aminoazoles: an experimental (pKa, 13C and 15N NMR spectroscopy and crystallography) and theoretical study." Journal of the Chemical Society, Perkin Transactions 2, (9), 1641-1646 (1993). [Link]

Sources

- 1. Indole-5-carbonitrile | C9H6N2 | CID 27513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-aminoazoles. Part 2. Basicity and protonation site of N-aminoazoles: an experimental (pKa, 13C and 15N NMR spectroscopy and crystallography) and theoretical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. Rhodium-catalyzed annulation of hydrazines with vinylene carbonate to synthesize unsubstituted 1-aminoindole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07466H [pubs.rsc.org]

- 4. 5-Cyanoindole CAS#: 15861-24-2 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

Theoretical and Computational Framework: 1-Aminoindole-5-Carbonitrile

[1]

Executive Summary

This compound represents a specialized N-heterocyclic scaffold merging the electronic acceptor properties of a nitrile group (

This guide details the computational protocols required to characterize its ground-state geometry, vibrational signature, electronic transitions, and biological binding affinity.

Computational Methodology

To ensure high-fidelity results comparable to experimental data, the following level of theory is prescribed.

Electronic Structure Calculation

-

Theory: Density Functional Theory (DFT).[2]

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1] This hybrid functional is the industry standard for organic heterocycles, balancing computational cost with accurate prediction of bond lengths and vibrational frequencies.

-

Basis Set: 6-311++G(d,p) .[1]

-

Software Environment: Gaussian 16 (for QM) and GaussView 6 (for visualization).

Solvation Models

While gas-phase calculations provide intrinsic properties, pharmaceutical relevance requires solvation modeling.[1]

-

Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).[1]

-

Solvents: Water (

) for biological context; DMSO (

Workflow Visualization

The following diagram illustrates the sequential computational workflow.

Caption: Figure 1. Sequential computational workflow from structural input to biological evaluation.

Structural & Electronic Properties[4][5][6][7]

Geometry Optimization

The optimization process must seek a global minimum on the Potential Energy Surface (PES). The 1-amino group introduces conformational flexibility.[1]

-

Protocol: Perform a relaxed Potential Energy Surface (PES) scan around the

dihedral angle to identify the most stable conformer (typically pyramidalized or twisted relative to the indole plane due to lone-pair repulsion).[1] -

Key Parameter: Monitor the

bond length.[1] Due to resonance with the indole ring, this bond is expected to be slightly longer than a standard aliphatic nitrile (approx. 1.16 Å).

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap (

-

HOMO Location: Predominantly localized on the indole ring and the

lone pair (electron donor).[1] -

LUMO Location: Delocalized over the nitrile group and the benzene moiety (electron acceptor).

-

Chemical Hardness (

): Calculated as

Molecular Electrostatic Potential (MEP)

MEP mapping identifies reactive sites for electrophilic and nucleophilic attack.

-

Red Regions (Negative Potential): The nitrile nitrogen (

) and the amino nitrogen ( -

Blue Regions (Positive Potential): The amino protons (

) and indole ring protons.

Spectroscopic Profiling (Vibrational Analysis)[1]

To validate the theoretical model against experimental FT-IR data, frequency scaling is required.[1] B3LYP typically overestimates frequencies due to the neglect of anharmonicity.

Scaling Factors[7]

-

Scale Factor: 0.967 (for B3LYP/6-311++G(d,p)).[1]

Characteristic Vibrational Modes

| Vibration Mode | Theoretical Region (cm⁻¹) | Scaled Region (cm⁻¹) | Intensity | Assignment |

| ~3550 | ~3430 | Medium | Amino asymmetric stretch | |

| ~3450 | ~3335 | Medium | Amino symmetric stretch | |

| ~2300 | ~2225 | Strong | Nitrile stretching (Diagnostic) | |

| ~1600 | ~1550 | Weak | Indole ring skeletal vib.[1] |

Table 1: Predicted vibrational assignments for this compound.

Intramolecular Interactions (NBO Analysis)[1]

Natural Bond Orbital (NBO) analysis provides insight into hyperconjugation, specifically the interaction between the amino lone pair and the aromatic system.[1]

Pharmaceutical Application: Molecular Docking

The 5-carbonitrile group is a known pharmacophore in kinase inhibitors and antimicrobial agents.[1]

Target Selection

Based on the structural similarity to known inhibitors, the following targets are recommended:

-

Tyrosinase: Indole derivatives often inhibit tyrosinase (melanogenesis regulation).[3]

-

JAK2 Kinase: The nitrile group can form critical H-bonds in the ATP-binding pocket.[1]

Docking Protocol (AutoDock Vina)

-

Ligand Preparation:

-

Convert optimized DFT structure (.log) to .pdbqt format.

-

Assign Gasteiger charges.

-

Set the

bond as rotatable to allow flexibility.

-

-

Receptor Preparation:

-

Remove water molecules and co-crystallized ligands.

-

Add polar hydrogens and Kollman charges.

-

-

Grid Generation: Center the grid box on the active site residues (e.g., His residues in Tyrosinase).

-

Validation: Re-dock the native ligand; RMSD must be

Å.

Interaction Logic Diagram

Caption: Figure 2.[1] Predicted pharmacophoric interactions within a protein binding pocket.

References

-

Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.[1] Link[1]

-

Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785. Link[1]

-

Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. Link

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.[1] Link[1]

-

Merrick, J. P., Moran, D., & Radom, L. (2007). An evaluation of harmonic vibrational frequency scale factors. The Journal of Physical Chemistry A, 111(45), 11683-11700.[1] Link

-

PubChem. (2025).[4] Indole-5-carbonitrile.[1][4] National Library of Medicine.[1] Link[1]

biological activity of 1-aminoindole-5-carbonitrile and its analogs

An In-Depth Technical Guide to the Biological Activity of 1-Aminoindole-5-Carbonitrile and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets.[1] This guide focuses on the this compound core, a specific substructure gaining traction for its significant therapeutic potential. We will explore the synthesis of its analogs, delve into its diverse biological activities—most notably in oncology and infectious diseases—and provide detailed experimental frameworks for its evaluation. This document synthesizes current research to offer a comprehensive resource for professionals engaged in the discovery and development of novel therapeutics based on this promising molecular framework.

Introduction: The Indole Scaffold in Modern Drug Discovery

The indole nucleus, a bicyclic aromatic heterocycle, is a recurring motif in a vast number of natural products, pharmaceuticals, and bioactive molecules.[2][3] Its prevalence is underscored by its presence in essential biomolecules like the amino acid tryptophan and neurotransmitters such as serotonin and melatonin.[4] This widespread occurrence in nature has made it a focal point for medicinal chemists, leading to the development of numerous FDA-approved drugs across nearly every therapeutic area, including the anticancer vinca alkaloids (vinblastine, vincristine), the anti-inflammatory agent indomethacin, and the migraine medication sumatriptan.[1]

The versatility of the indole ring allows for extensive derivatization, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of drug candidates.[1] This guide specifically examines derivatives of this compound. The strategic placement of the amino group at the N-1 position and the carbonitrile at the C-5 position creates a unique chemical entity with distinct biological activities. The 5-amino group, in particular, has been shown to be crucial for enhancing binding affinity to certain biological targets, while the carbonitrile can act as a key pharmacophore or a synthetic handle for further modification.[5]

Synthesis of this compound and Key Analogs

The generation of a diverse library of analogs is fundamental to any drug discovery campaign. The this compound scaffold is typically accessed from its 5-nitroindole precursor, a commercially available or readily synthesized starting material. The nitro group serves as a versatile synthetic intermediate that is readily reduced to the critical 5-amino functionality.

Core Synthesis Pathway: From 5-Nitroindole to 5-Aminoindole

The most common and efficient method for preparing the 5-aminoindole core is through the catalytic hydrogenation of 5-nitroindole.[5][6] This reaction is favored for its high yield, clean conversion, and operational simplicity.

Causality of Experimental Choice: Palladium on carbon (Pd/C) is the catalyst of choice due to its high efficiency in reducing aromatic nitro groups without affecting the indole ring system under controlled hydrogen pressure. Ethanol is used as a solvent for its ability to dissolve the starting material and its inertness under the reaction conditions.

Experimental Protocol 1: Synthesis of 5-Aminoindole

Objective: To prepare 5-aminoindole via catalytic hydrogenation of 5-nitroindole.

Materials:

-

5-Nitroindole

-

10% Palladium on Carbon (Pd/C) catalyst

-

Ethanol (95%)

-

Hydrogen (H₂) gas

-

Parr hydrogenation apparatus or similar pressure vessel

-

Dichloromethane and Water for extraction

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Vessel Preparation: In a suitable hydrogenation vessel, add 5-nitroindole (e.g., 100 g).

-

Solvent and Catalyst Addition: Add 95% ethanol (approximately 4 times the weight of the 5-nitroindole) and carefully add the 10% Pd/C catalyst (10-15% by weight of the 5-nitroindole).

-

Hydrogenation: Seal the reaction vessel. Purge the internal atmosphere with an inert gas (e.g., nitrogen or argon) before carefully introducing hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 4.0 MPa).[6]

-

Reaction: Heat the mixture to approximately 80°C while stirring continuously. Maintain these conditions for 24 hours or until reaction completion is confirmed by TLC or LC-MS.[6]

-

Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional ethanol.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.

-

Extraction: Dissolve the residue in dichloromethane and wash with water. Collect the organic phase.[6]

-

Drying and Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure 5-aminoindole.[6]

Diagram: General Synthetic Workflow

Caption: General workflow for the synthesis of this compound analogs.

Biological Activities and Therapeutic Potential